5-(4-Methoxyphenyl)-2-methylaniline
Overview
Description
5-(4-Methoxyphenyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group attached to a phenyl ring, which is further connected to a methylaniline moiety
Scientific Research Applications
5-(4-Methoxyphenyl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-methylaniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the alkylation of 4-bromoanisole followed by a series of substitution reactions to introduce the methylaniline group .
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The Suzuki-Miyaura coupling reaction is favored due to its high yield and functional group tolerance. The process involves the use of organoboron reagents and palladium catalysts, which are readily available and environmentally benign .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted anilines, and various functionalized derivatives depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-methylaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects . The compound’s methoxy and aniline groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar methoxyphenyl group but differs in its core structure, which is an indole instead of an aniline.
5-(4-Methoxyphenyl)-1H-imidazole: Another similar compound with a methoxyphenyl group, but it features an imidazole ring.
Uniqueness
5-(4-Methoxyphenyl)-2-methylaniline is unique due to its specific combination of a methoxyphenyl group and a methylaniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIROINZDCGLJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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